![molecular formula C17H18N2O3S B7532262 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B7532262.png)
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide, commonly known as DBIBA, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mechanism of Action
The mechanism of action of DBIBA is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, neurodegeneration, or inflammation. DBIBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and have been linked to cancer and neurodegenerative diseases. DBIBA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
DBIBA has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, protecting neurons, and reducing inflammation. DBIBA has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. DBIBA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. DBIBA has been found to protect neurons from oxidative stress and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
DBIBA has several advantages for lab experiments, including its high yield of synthesis, relatively low cost, and potential therapeutic applications. However, DBIBA also has some limitations, including its limited solubility in water, which can affect its bioavailability and make it difficult to use in certain experiments. Additionally, the mechanism of action of DBIBA is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Future Directions
There are several future directions for research on DBIBA, including investigating its potential therapeutic applications in various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods. Further studies are needed to determine the efficacy of DBIBA in treating cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, more research is needed to understand the molecular targets of DBIBA and its effects on signaling pathways involved in disease progression. Developing more efficient synthesis methods for DBIBA could also facilitate its use in scientific research and potential therapeutic applications.
Synthesis Methods
DBIBA has been synthesized using different methods, including the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid with 2-(pyridin-2-yl)ethylamine in the presence of coupling reagents. Another method involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid with 2-(pyridin-2-yl)ethylamine hydrochloride in the presence of a base. The yield of DBIBA using these methods has been reported to be high, making them suitable for large-scale synthesis.
Scientific Research Applications
DBIBA has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that DBIBA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DBIBA has also been shown to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DBIBA has been found to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-pyridin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-8-6-13-3-1-2-7-18-13)12-23-14-4-5-15-16(11-14)22-10-9-21-15/h1-5,7,11H,6,8-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPIKSEQQIPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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